2,4-Dimethyl-5-nitroaniline
Overview
Description
2,4-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a yellow crystalline solid with a distinct odor. This compound is primarily used as an intermediate in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitroaniline can be synthesized through several methods. One common method involves the nitration of 2,4-dimethylaniline with nitric acid. The reaction is typically carried out by dissolving 2,4-dimethylaniline in concentrated nitric acid and heating the mixture. The product is then isolated by neutralizing the reaction mixture with a dilute base .
Another method involves the nitration of 2,4-dimethylphenylamine followed by methylation. This process includes dissolving 2,4-dimethylphenylamine in a mixture of sulfuric acid and ethanol, followed by the addition of nitric acid. The mixture is then heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 2,4-Dimethyl-5-aminoaniline.
Oxidation: 2,4-Dimethyl-5-nitrobenzoic acid.
Substitution: 3-Bromo-2,4-dimethyl-5-nitroaniline.
Scientific Research Applications
2,4-Dimethyl-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with a nitro group at the ortho position.
4-Nitroaniline: Similar structure but with a nitro group at the para position.
2,4-Dimethyl-3-nitroaniline: Similar structure but with a nitro group at the meta position relative to the amino group.
Uniqueness: 2,4-Dimethyl-5-nitroaniline is unique due to the presence of both methyl groups and a nitro group on the aromatic ring. This combination of substituents influences its reactivity and the types of reactions it can undergo. The compound’s specific substitution pattern also affects its interaction with biological molecules, making it distinct from other nitroaniline derivatives .
Properties
IUPAC Name |
2,4-dimethyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOVGPUAJSYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281150 | |
Record name | 2,4-Dimethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2124-47-2 | |
Record name | 2124-47-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHYL-5-NITROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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